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molecular formula C12H16ClO3P B8614160 Diethyl [2-(4-chlorophenyl)ethenyl]phosphonate CAS No. 1023-63-8

Diethyl [2-(4-chlorophenyl)ethenyl]phosphonate

Cat. No. B8614160
M. Wt: 274.68 g/mol
InChI Key: SWYVCFGKNSHNDR-UHFFFAOYSA-N
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Patent
US05852198

Procedure details

In this Example, the phosphonic acid derivative of diethyl 2-(4-chlorophenyl) ethenephosphonate 5b was prepared via reaction of 5b with bromotrimethylsilane.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]=[CH:9][P:10]([O:15][CH2:16][CH3:17])(=[O:14])[O:11][CH2:12][CH3:13])=[CH:4][CH:3]=1.Br[Si](C)(C)C>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[CH:9][P:10]([OH:15])(=[O:11])[OH:14])=[CH:6][CH:7]=1.[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]=[CH:9][P:10]([O:11][CH2:12][CH3:13])(=[O:14])[O:15][CH2:16][CH3:17])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=CP(OCC)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=CP(O)(=O)O
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=CP(OCC)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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